

# In-Depth Technical Guide: Methyl 2-bromo-4-oxazolecarboxylate

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## Compound of Interest

Compound Name: Methyl 2-bromo-4-oxazolecarboxylate

Cat. No.: B1460988

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CAS Number: 1092351-94-4

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-bromo-4-oxazolecarboxylate** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a methyl ester at the 4-position of the oxazole ring, makes it a versatile synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications in the development of novel therapeutic agents.

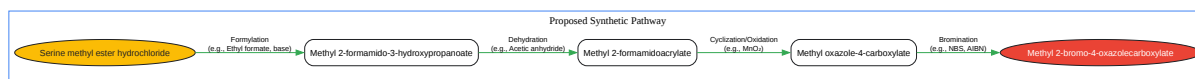
## Physicochemical Properties

**Methyl 2-bromo-4-oxazolecarboxylate** is a solid at room temperature with a melting point range of 90-100 °C.<sup>[1]</sup> It is characterized by the following molecular and physical parameters:

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	205.99 g/mol	[1]
CAS Number	1092351-94-4	
Appearance	Solid	[1]
Melting Point	90-100 °C	[1]
Density	1.7 g/cm <sup>3</sup>	[1]
Refractive Index	1.51	[1]
Purity	Typically ≥95%	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-bromo-4-oxazolecarboxylate** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted oxazoles. A likely approach involves the cyclization and subsequent bromination of a suitable precursor. A potential synthetic pathway is outlined below:



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Caption: Proposed synthesis of **Methyl 2-bromo-4-oxazolecarboxylate**.

## General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **Methyl 2-bromo-4-oxazolecarboxylate** based on known organic chemistry principles. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.

#### Step 1: Synthesis of Methyl oxazole-4-carboxylate

A potential route to the oxazole-4-carboxylate core could involve the Robinson-Gabriel synthesis or a related cyclization method starting from an appropriate  $\alpha$ -acylamino ketone precursor.

#### Step 2: Bromination of Methyl oxazole-4-carboxylate

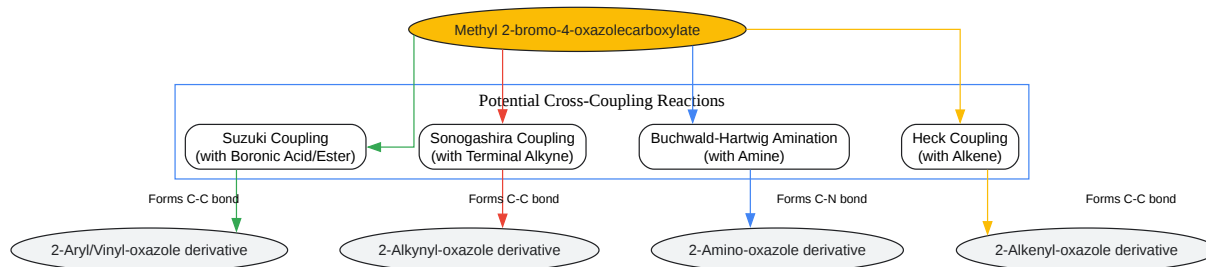
To a solution of Methyl oxazole-4-carboxylate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield **Methyl 2-bromo-4-oxazolecarboxylate**.

## Reactivity and Applications in Drug Discovery

The synthetic utility of **Methyl 2-bromo-4-oxazolecarboxylate** lies in the reactivity of the C2-bromo substituent, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at this position, making it a valuable building block for creating libraries of compounds for drug screening.

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the oxazole ring is susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions.



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Caption: Reactivity of **Methyl 2-bromo-4-oxazolecarboxylate** in cross-coupling.

#### 4.1.1. Suzuki Coupling

Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to 2-aryl or 2-vinyl oxazole derivatives.

#### 4.1.2. Sonogashira Coupling

Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynyl oxazole derivatives, which are useful for further transformations.

#### 4.1.3. Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond by coupling with primary or secondary amines, providing access to 2-amino-oxazole derivatives.

## Spectroscopic Data (Predicted)

While experimentally obtained spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of **Methyl 2-bromo-4-oxazolecarboxylate**.

Spectroscopy	Predicted Features
<sup>1</sup> H NMR	- A singlet for the C5-H of the oxazole ring ( $\delta$ ~8.0-8.5 ppm).- A singlet for the methyl ester protons ( $\delta$ ~3.9-4.1 ppm).
<sup>13</sup> C NMR	- A signal for the C2 carbon bearing the bromine atom ( $\delta$ ~140-150 ppm).- A signal for the C4 carbon of the ester group ( $\delta$ ~160-165 ppm).- A signal for the C5 carbon ( $\delta$ ~130-140 ppm).- A signal for the methyl ester carbon ( $\delta$ ~50-55 ppm).
IR (Infrared)	- A strong absorption band for the C=O stretch of the ester ( $\nu$ ~1720-1740 $\text{cm}^{-1}$ ).- Bands corresponding to the C=N and C=C stretching of the oxazole ring ( $\nu$ ~1500-1650 $\text{cm}^{-1}$ ).- A band for the C-Br stretch ( $\nu$ ~500-600 $\text{cm}^{-1}$ ).
Mass Spec (MS)	- A molecular ion peak ( $M^+$ ) and an $M+2$ peak of similar intensity, characteristic of a bromine-containing compound.

## Safety Information

**Methyl 2-bromo-4-oxazolecarboxylate** should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

## Conclusion

**Methyl 2-bromo-4-oxazolecarboxylate** is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of benefit to researchers and scientists engaged in drug discovery and development. Further experimental validation of the proposed synthetic routes and detailed characterization will undoubtedly enhance its utility in the scientific community.

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## References

- 1. rsc.org [rsc.org]
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